- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,

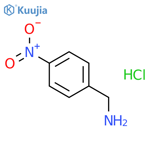

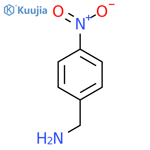

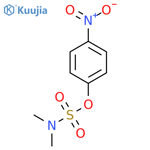

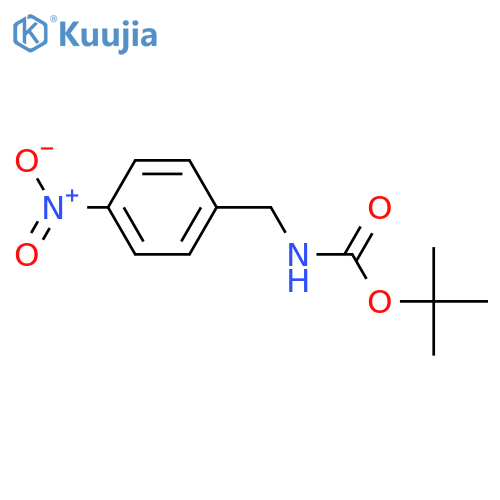

Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

94838-58-1 structure

상품 이름:tert-Butyl 4-nitrobenzylcarbamate

CAS 번호:94838-58-1

MF:C12H16N2O4

메가와트:252.266443252563

MDL:MFCD09038178

CID:798914

PubChem ID:10610803

tert-Butyl 4-nitrobenzylcarbamate 화학적 및 물리적 성질

이름 및 식별자

-

- tert-Butyl 4-nitrobenzylcarbamate

- TERT-BUTYL (4-NITROBENZYL)CARBAMATE

- Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester

- tert-butyl N-[(4-nitrophenyl)methyl]carbamate

- Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)

- (4-Nitrobenzyl)carbamic acid tert-butyl ester

- 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene

- 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene

- tert-Butyl N-(4-nitrobenzyl)carbamate

- tert-butyl 4-nitrobenylcarbamate

- DB-266774

- F31260

- NXHDMOGWVRMCTL-UHFFFAOYSA-N

- AC-29657

- SY032055

- N-Boc-4-nitrobenzylamine

- EN300-141790

- TERT-BUTYL(4-NITROBENZYL)CARBAMATE

- DS-5967

- AB49516

- 4(t-butyloxycarbonylaminomethyl)nitrobenzene

- 94838-58-1

- tert-Butyl4-nitrobenzylcarbamate

- (4-nitrobenzyl)carbamic acid t-butyl ester

- MFCD09038178

- (4-Nitro-benzyl)-carbamic acid tert-butyl ester

- CS-0154393

- (4-Nitrobenzyl)carbamic acid-tert-butyl ester

- p-BocNHCH2C6H4NO2

- N-tertiary-butyloxycarbonyl 4-nitrobenzylamine

- DTXSID20442509

- SCHEMBL372131

- N-tertiary-butyloxycarbonyl-4-nitrobenzylamine

- AKOS013101184

- t-Butyl 4-nitrobenzylcarbamate

-

- MDL: MFCD09038178

- 인치: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)

- InChIKey: NXHDMOGWVRMCTL-UHFFFAOYSA-N

- 미소: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C

계산된 속성

- 정밀분자량: 252.11100

- 동위원소 질량: 252.11100700g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 6

- 복잡도: 298

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 84.2Ų

- 소수점 매개변수 계산 참조값(XlogP): 2.3

실험적 성질

- 비등점: 408.8°C at 760 mmHg

- PSA: 84.15000

- LogP: 3.53360

tert-Butyl 4-nitrobenzylcarbamate 보안 정보

- 피해 선언: H302-H315-H319-H335

tert-Butyl 4-nitrobenzylcarbamate 세관 데이터

- 세관 번호:2924299090

- 세관 데이터:

중국 세관 번호:

2924299090개요:

2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

신고 요소:

제품명, 성분 함량, 용도, 포장

요약:

2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

tert-Butyl 4-nitrobenzylcarbamate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-141790-0.05g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 0.05g |

$47.0 | 2023-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032055-1g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | ≥95% | 1g |

¥750.0 | 2023-09-15 | |

| Enamine | EN300-141790-1.0g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 1g |

$205.0 | 2023-05-24 | |

| Enamine | EN300-141790-5.0g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 5g |

$554.0 | 2023-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-50mg |

tert-Butyl 4-nitrobenzylcarbamate |

94838-58-1 | 95+% | 50mg |

138CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D913446-5g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | 95% | 5g |

$280 | 2023-09-03 | |

| eNovation Chemicals LLC | D913446-25g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | 95% | 25g |

$860 | 2023-09-03 | |

| Enamine | EN300-141790-500mg |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95.0% | 500mg |

$160.0 | 2023-09-30 | |

| Enamine | EN300-141790-100mg |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95.0% | 100mg |

$71.0 | 2023-09-30 | |

| A2B Chem LLC | AC89483-1g |

tert-Butyl 4-nitrobenzylcarbamate |

94838-58-1 | 98% | 1g |

$35.00 | 2024-07-18 |

tert-Butyl 4-nitrobenzylcarbamate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt

1.2 3 h, rt

1.2 3 h, rt

참조

- Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane

참조

- Novel lipoic acid analogues that inhibit nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442

합성회로 4

반응 조건

1.1 Reagents: Triethylamine Solvents: Toluene ; 15 min, rt; 2 h, 60 °C; 16 h, rt

참조

- Novel diamine, polyamic acid therewith, and polyimide therefrom, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ; 4.5 h, rt

참조

- Chemoselective conversion of azides to t-butyl carbamates and amines, Tetrahedron Letters, 2002, 43(48), 8735-8739

합성회로 6

반응 조건

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt

참조

- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 90 min, rt

참조

- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

합성회로 8

반응 조건

1.1 Reagents: Triethylamine Solvents: Ethanol ; 4 h, rt

참조

- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

합성회로 9

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt

참조

- Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids, Macromolecules (Washington, 2014, 47(21), 7272-7283

합성회로 10

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene , Water ; 22 h, 85 °C

참조

- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides, Organic Letters, 2011, 13(15), 3956-3959

합성회로 11

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol , Water ; 3 h, 85 °C; 85 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

참조

- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates, Organic Letters, 2013, 15(10), 2534-2537

합성회로 12

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, reflux

참조

- Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90, China, , ,

합성회로 13

반응 조건

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 16 h, rt

참조

- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,

합성회로 15

반응 조건

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

참조

- Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393

합성회로 16

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C

참조

- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111

합성회로 17

반응 조건

1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water

참조

- A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

합성회로 18

반응 조건

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 3 h, rt

참조

- A facile synthesis of primary and secondary amines, Polish Journal of Chemistry, 2004, 78(8), 1067-1072

합성회로 19

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C

참조

- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase, Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

합성회로 20

반응 조건

1.1 Solvents: Ethyl acetate ; 1 h, rt

1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C

1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C

참조

- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

tert-Butyl 4-nitrobenzylcarbamate Raw materials

- 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione

- 4-Nitrobenzylamine hydrochloride

- Di-tert-butyl dicarbonate

- s-Boc-2-mercapto-4,6-dimethylpyrimidine

- 1-(azidomethyl)-4-nitrobenzene

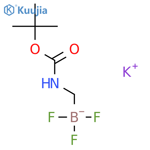

- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide

- 1-((4-Nitrophenyl))methanamine

- Sulfamic acid,N,N-dimethyl-, 4-nitrophenyl ester

tert-Butyl 4-nitrobenzylcarbamate Preparation Products

tert-Butyl 4-nitrobenzylcarbamate 관련 문헌

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate) 관련 제품

- 1249727-03-4(4-bromo-1-(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-amine)

- 2710723-17-2((5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfane)

- 2228627-10-7(3-(4-bromofuran-2-yl)methylpyrrolidin-3-ol)

- 2035036-34-9((2E)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide)

- 1807165-96-3(Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate)

- 2137144-83-1((3S)-3-{(benzyloxy)carbonylamino}-3-(6-bromopyridin-3-yl)propanoic acid)

- 1428364-60-6(2-chloro-N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylbenzamide)

- 14387-10-1(2-(4-Ethylphenyl)acetic acid)

- 1897498-12-2(3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate)

- 202480-69-1(D-Ribose-2-d)

추천 공급업체

BIOOKE MICROELECTRONICS CO.,LTD

골드 회원

중국 공급자

시약

Hubei Henglvyuan Technology Co., Ltd

골드 회원

중국 공급자

대량

Hubei Cuiyuan Biotechnology Co.,Ltd

골드 회원

중국 공급자

시약

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

골드 회원

중국 공급자

대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd

골드 회원

중국 공급자

시약